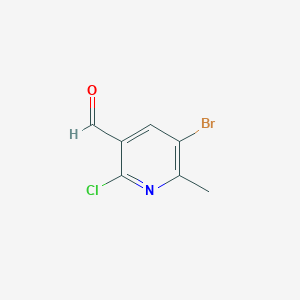

5-Bromo-2-chloro-6-methyl-pyridine-3-carbaldehyde

Descripción general

Descripción

5-Bromo-2-chloro-6-methyl-pyridine-3-carbaldehyde is a halogenated pyridine derivative with a carbaldehyde functional group. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.

Synthetic Routes and Reaction Conditions:

Halogenation: The compound can be synthesized through the halogenation of pyridine derivatives. For example, starting with 2-chloro-6-methylpyridine, bromination can be achieved using bromine in the presence of a suitable catalyst.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale halogenation and formylation processes, often using continuous flow reactors to ensure efficiency and safety.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, such as the oxidation of the methyl group to a carboxylic acid.

Reduction: Reduction reactions can convert the carbaldehyde group to a primary alcohol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation: 5-Bromo-2-chloro-6-methyl-pyridine-3-carboxylic acid.

Reduction: 5-Bromo-2-chloro-6-methyl-pyridine-3-ol.

Substitution: Various substituted pyridines depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Antitumor Activity

Research indicates that derivatives of pyridine compounds, including 5-bromo-2-chloro-6-methyl-pyridine-3-carbaldehyde, have shown potential as antitumor agents. The compound serves as a precursor for synthesizing various analogs that exhibit cytotoxic properties against different cancer cell lines. For instance, studies have highlighted its role in the synthesis of protein tyrosine kinase inhibitors, which are critical in cancer therapy due to their ability to inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival .

Anti-inflammatory and Ulcer Healing

This compound is also noted for its utility in synthesizing drugs that aid in ulcer healing and possess anti-inflammatory properties. The structural modifications derived from this compound can lead to compounds effective against mucositis and other inflammatory conditions .

Synthesis of Agrochemicals

This compound acts as an intermediate in the synthesis of various agrochemicals, including pesticides and herbicides. Its derivatives are utilized for developing compounds that target specific pests or weeds while minimizing environmental impact. The chlorinated pyridine derivatives are particularly valuable due to their biological activity against a range of agricultural pests .

Synthetic Chemistry

The compound is integral in synthetic organic chemistry as a building block for more complex molecules. It can undergo various reactions such as nucleophilic substitutions and condensation reactions, allowing chemists to create a wide array of functionalized products . The versatility of this compound makes it a valuable tool in both academic research and industrial applications.

Case Study 1: Anticancer Agents

A study synthesized thiosemicarbazone derivatives from this compound, assessing their anticancer activity against several cancer cell lines. The synthesized compounds showed significant cytotoxicity, indicating that modifications to the core structure can enhance biological activity .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of pyridine derivatives synthesized from this compound. The results demonstrated broad-spectrum efficacy against both Gram-positive and Gram-negative bacteria, supporting its potential use as an antimicrobial agent .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmaceutical | Antitumor agents, anti-inflammatory drugs | Effective against cancer cell lines; ulcer healing properties |

| Agrochemicals | Pesticides and herbicides | Targeted activity against specific pests |

| Synthetic Chemistry | Building block for complex organic molecules | Versatile reactions leading to various derivatives |

| Antimicrobial Activity | Broad-spectrum antimicrobial agents | Significant efficacy against multiple bacteria |

Mecanismo De Acción

The mechanism by which 5-Bromo-2-chloro-6-methyl-pyridine-3-carbaldehyde exerts its effects depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways.

Comparación Con Compuestos Similares

2-Bromo-6-methylpyridine: Lacks the carbaldehyde group.

5-Bromo-2-chloro-pyridine-3-carbaldehyde: Different halogen positions.

6-Methyl-2-chloro-pyridine-3-carbaldehyde: Different halogen positions.

This comprehensive overview highlights the significance of 5-Bromo-2-chloro-6-methyl-pyridine-3-carbaldehyde in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and development.

Actividad Biológica

5-Bromo-2-chloro-6-methyl-pyridine-3-carbaldehyde, a compound with the chemical formula CHBrClNO, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHBrClNO

- Molecular Weight : 234.48 g/mol

- CAS Number : 1935331-10-4

The compound exhibits several biological activities primarily through its interactions with various molecular targets:

- Kinase Inhibition : It acts as a kinase inhibitor by binding to the ATP-binding site of specific kinases, thereby blocking their activity. This mechanism is crucial in cancer treatment, as many kinases are involved in tumor growth and progression.

- Induction of Apoptosis : The compound can induce apoptosis in cancer cells by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins, which is a vital process in cancer therapy.

Antiproliferative Activity

Research indicates that derivatives of this compound demonstrate significant antiproliferative effects against various human tumor cell lines. For instance, one study reported an IC value ranging from 3.36 to 21.35 μM for related thiosemicarbazone derivatives, indicating strong cytotoxicity compared to standard treatments like 5-fluorouracil (5-FU) .

Antimicrobial and Antiviral Properties

The compound also shows promising antimicrobial and antiviral activities. Pyridine derivatives have been studied for their efficacy against a range of pathogens, including bacteria and viruses. The presence of functional groups enhances these properties, making them suitable candidates for further development as therapeutic agents .

Case Studies

- Anticancer Activity : A study evaluated the anticancer potential of thiosemicarbazone derivatives synthesized from pyridine carbaldehydes. The results indicated that these compounds exhibited significant antiproliferative activity against various cancer cell lines, demonstrating their potential as pharmacological agents .

- Antimicrobial Efficacy : Another investigation into pyridine compounds highlighted their effectiveness against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli. The study found that structural modifications could enhance their antimicrobial potency .

Data Table: Biological Activity Summary

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (NAS)

The bromine and chlorine atoms undergo substitution reactions under specific conditions, with bromine being more reactive due to its lower electronegativity and larger atomic size.

Bromine Substitution

-

Suzuki-Miyaura Cross-Coupling :

The bromine at position 5 participates in palladium-catalyzed coupling with arylboronic acids. For example, using Pd(PPh₃)₄ as a catalyst and K₃PO₄ as a base in THF at 80°C yields biaryl derivatives .Reaction Component Details Catalyst Pd(PPh₃)₄ (0.05 equiv) Base K₃PO₄ (3.0 equiv) Solvent THF Temperature 80°C, 12–24 hours Yield 60–85% -

Amination :

Bromine can be replaced by amines (e.g., anthranilic acid) via Pd catalysis, forming 5-arylamino derivatives.

Chlorine Substitution

Chlorine at position 2 is less reactive but undergoes substitution under harsher conditions:

-

Thiolation :

Using NaSH in DMF at 120°C replaces chlorine with a thiol group.

Aldehyde Functionalization

The carbaldehyde group at position 3 is highly versatile:

Oxidation

-

Carboxylic Acid Formation :

Oxidation with KMnO₄ in acidic conditions (H₂SO₄/H₂O) converts the aldehyde to a carboxylic acid.

Reduction

-

Primary Alcohol Formation :

NaBH₄ in methanol reduces the aldehyde to 3-(hydroxymethyl)-5-bromo-2-chloro-6-methylpyridine.

Condensation Reactions

-

Imine Formation :

Reacts with primary amines (e.g., aniline) in ethanol under reflux to form Schiff bases.

Halogen Exchange Reactions

The bromine atom can be selectively replaced via Finkelstein reaction using NaI in acetone at 60°C, yielding 5-iodo derivatives .

Metal-Catalyzed Coupling Beyond Suzuki

-

Heck Reaction :

The aldehyde group acts as a directing meta director, enabling regioselective C–H activation. Coupling with styrene derivatives using Pd(OAc)₂ and Ag₂CO₃ in DMF forms styrenylated products .

Stability and Side Reactions

-

Thermal Degradation :

Prolonged heating above 150°C leads to decomposition, releasing HBr and HCl . -

Light Sensitivity :

Exposure to UV light induces radical-mediated halogen abstraction, necessitating amber glass storage .

Industrial-Scale Optimization

Propiedades

IUPAC Name |

5-bromo-2-chloro-6-methylpyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO/c1-4-6(8)2-5(3-11)7(9)10-4/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRWFWSGJWCMUKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=N1)Cl)C=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1935331-10-4 | |

| Record name | 5-bromo-2-chloro-6-methylpyridine-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.